molecular formula C9H17NS B1277014 2-(2-Butyl)-4,5-dimethyl-3-thiazoline CAS No. 65894-82-8

2-(2-Butyl)-4,5-dimethyl-3-thiazoline

Cat. No. B1277014
CAS RN: 65894-82-8
M. Wt: 171.31 g/mol
InChI Key: FLBOQJFNAYJWIA-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, is a thiazoline derivative, which is a class of heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. Although the specific compound is not directly studied in the provided papers, related thiazoline derivatives have been synthesized and characterized, providing insights into their molecular structures, synthesis methods, and potential applications, particularly in the field of medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of thiazoline derivatives often involves cyclization reactions and the use of various starting materials, such as amino acids or thiosemicarbazides. For instance, the synthesis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was achieved via the reduction of a precursor using NaBH4 . Similarly, the synthesis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate was performed by reacting methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate . These methods suggest that the synthesis of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline could potentially be carried out through analogous cyclization and functionalization reactions.

Molecular Structure Analysis

The molecular structure of thiazoline derivatives is often nonplanar and can exhibit interesting photochromic properties. Single-crystal X-ray diffraction is a common technique used to characterize these structures, as seen in the studies of related compounds . Density functional theory (DFT) calculations, including the use of various basis sets, are also employed to predict molecular geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data . These computational studies are crucial for understanding the conformational flexibility and electronic properties of the molecules.

Chemical Reactions Analysis

Thiazoline derivatives can participate in various chemical reactions, including substitution reactions and the formation of hydrogen-bonded dimers and chains. For example, pyrrolo[2,1-b]thiazoles undergo electrophilic substitution reactions to form different derivatives . The formation of hydrogen bonds, such as those observed in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, contributes to the stability of the molecular structure and affects the crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazoline derivatives, such as their crystal packing, hydrogen bonding interactions, and molecular electrostatic potential, are influenced by their molecular structure. The crystal packing can involve intermolecular hydrogen bonds and π–π interactions, which are important for the stability of the solid-state structure . Theoretical calculations, including frontier molecular orbitals (FMO) analysis and thermodynamic properties, provide further insights into the reactivity and stability of these compounds . Additionally, some thiazoline derivatives exhibit significant nonlinear optical (NLO) properties, which could be useful in the development of new materials .

Scientific Research Applications

Chemical Synthesis and Isomerization Studies

  • Synthesis of Penicillin Isomers : A study demonstrated the synthesis of a structural isomer of penicillin V using 2-thiazoline derivatives, highlighting the role of 2-thiazolines in synthesizing complex bioactive molecules (Bose, Spiegelman & Manhas, 1971).
  • Transformation into Pro-Ligands : Research on gold dithiolene complexes revealed that N-tert-butyl-1,3-thiazoline-2-thione derivatives transform into 2-alkylthio-thiazoledithiolate pro-ligands, underlining the versatility of 2-thiazolines in ligand chemistry (Filatre-Furcate et al., 2015).

Pharmaceutical Research and Drug Development

  • Studies on Bacitracin Components : Thiazoline peptides, similar to 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, were studied for their role in the isomerization of amino acid components in bacitracin, a significant antibiotic (Hirotsu, Shiba & Kaneko, 1970).

Material Science and Engineering

  • Development of Luminescent Materials : Research on Ir(III) complexes, involving derivatives of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, contributed to the creation of materials with unique photophysical properties, including dual-emission and mechanoluminescence, with applications in data security (Song et al., 2016).

Organic Chemistry and Catalysis

  • Role in Catalytic Processes : A study on the catalytic asymmetric [3+2] cycloaddition of acrylamides with an allenoate highlighted the use of derivatives of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline in enhancing enantioselectivity in organic synthesis (Han, Wang, Zhong & Lu, 2011).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, or investigations into its mechanism of action.


properties

IUPAC Name

2-butan-2-yl-4,5-dimethyl-2,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-5-6(2)9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBOQJFNAYJWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1N=C(C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047156
Record name 2-(2-Butyl)-4,5-dimethyl-3-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; meaty, spicy, vegetable odour
Record name 2-(2-Butyl)-4,5-dimethyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

71.00 °C. @ 4.00 mm Hg
Record name 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol)
Record name 2-(2-Butyl)-4,5-dimethyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.955
Record name 2-(2-Butyl)-4,5-dimethyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(2-Butyl)-4,5-dimethyl-3-thiazoline

CAS RN

65894-82-8
Record name 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65894-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Butyl)-4,5-dimethyl-3-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sec-butyl-4,5-dimethyl-2,5-dihydrothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 84 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 56 flavouring substances in the …
Number of citations: 24 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) was asked to provide scientific advice to the Commission on the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
PJ Abbott, ME Vavasour - Safety evaluation of certain food …, 2008 - environmentportal.in
The Committee evaluated a group of 17 flavouring agents comprising sulfurcontaining heterocyclic compounds using the Procedure for the Safety Evaluation of Flavouring Agents (see …
Number of citations: 12 environmentportal.in
A Anadon, D Bell, ML Binderup, W Bursch, L Castle… - 2009 - focalpointbg.com
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) was asked to provide scientific advice to the Commission on the …
Number of citations: 1 focalpointbg.com
BL Oser, RA Ford - Food technology, 1979 - femaflavor.org
0 CONSIDERABLE NEW KNOWLEDGE has been gained over the past few years from the isolation and characterization of components of natural flavors. This has necessarily led to the …
Number of citations: 35 www.femaflavor.org
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
BA Fields, M DiNovi, AG Renwick… - Safety evaluation of …, 2012 - apps.who.int
The Committee evaluated an additional 12 flavouring agents belonging to the group of sulfur-containing heterocyclic compounds. The additional flavouring agents comprised five …
Number of citations: 3 apps.who.int
PJ Abbott, AG Renwick
Number of citations: 0

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